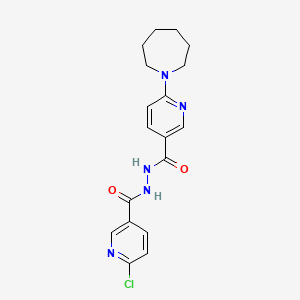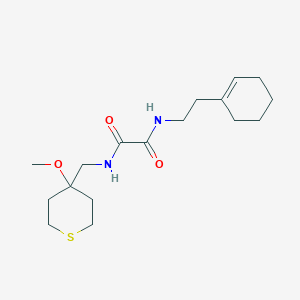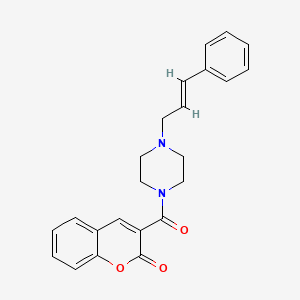
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic compound that is used in the development of new drugs, and it has shown promising results in preclinical studies.
Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory Agents
Thiophene derivatives, such as 3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, have been reported to possess anti-inflammatory properties . These compounds can be synthesized and investigated for new structural prototypes that may lead to more effective pharmacological activity. The presence of the thiophene nucleus is a key feature in several commercially available drugs, indicating the therapeutic potential of these molecules.
Anticancer Research
The thiophene nucleus is also involved in the synthesis of anticancer agents . The structural features of thiophene-containing compounds allow for the development of novel drugs that can interact with cancer cells, potentially leading to new treatments and therapies.
Material Science: Electrochemical Biosensors
In material science, thiophene derivatives are used in the construction of electrochemical biosensors . These sensors can detect various biological and chemical substances, and the incorporation of thiophene can enhance their sensitivity and specificity.
Pharmacological Activity: Kinase Inhibition
Compounds containing the thiophene nucleus, like our subject compound, have been shown to inhibit kinases . Kinase inhibition is a significant pharmacological activity because kinases play a crucial role in the signaling pathways of cells, making them a target for drug development in diseases like cancer.
Therapeutic Properties: Tyrosinase Inhibition
The compound has been identified as a potential tyrosinase inhibitor . Tyrosinase is an enzyme involved in the production of melanin, and its inhibition can be beneficial in treating conditions like hyperpigmentation.
Antimicrobial and Antifungal Applications
Thiophene derivatives exhibit antimicrobial and antifungal activities . This makes them valuable in the development of new treatments for infections caused by resistant strains of bacteria and fungi.
Neuropharmacology: Anti-psychotic and Anti-anxiety
The structural diversity of thiophene derivatives allows them to act on various neurological pathways, providing anti-psychotic and anti-anxiety effects . This opens up possibilities for creating new drugs to treat psychiatric disorders.
Research Studies: Probe Selectivity
Recent studies have utilized thiophene derivatives as probes to evaluate selectivity with metal ions . This application is crucial in understanding the interactions at the molecular level, which can inform the design of more effective drugs and materials.
properties
IUPAC Name |
3,4-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-12-6-5-11(10-13(12)18)15(20)19-16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZQURXGLFDRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)

![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)


![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)
![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975643.png)